molecular formula C22H25N3O6 B10997674 N-(2,4-dimethoxyphenyl)-3-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]propanamide

N-(2,4-dimethoxyphenyl)-3-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]propanamide

Cat. No.: B10997674
M. Wt: 427.4 g/mol
InChI Key: VBYYLMBVPLLPPK-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-3-{1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes methoxy groups and an imidazolidinone ring, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-3-{1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Imidazolidinone Ring: This step involves the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions to form the imidazolidinone ring.

    Attachment of the Methoxyphenyl Groups: The methoxyphenyl groups are introduced through nucleophilic substitution reactions, often using methoxy-substituted benzyl halides.

    Coupling with the Propanamide Moiety: The final step involves coupling the intermediate with a propanamide derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-3-{1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The imidazolidinone ring can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-3-{1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a drug candidate due to its unique structure and biological activity.

    Pharmacology: Researchers investigate its interactions with various biological targets, including enzymes and receptors.

    Materials Science: Its unique chemical properties make it a candidate for use in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-3-{1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethoxyphenyl)ethylamine: Shares the methoxyphenyl group but lacks the imidazolidinone ring.

    N-(2,4-dimethoxyphenyl)dithiolopyrrolone: Contains the methoxyphenyl group and is studied for its antimicrobial properties.

Uniqueness

N-(2,4-dimethoxyphenyl)-3-{1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanamide is unique due to its combination of methoxy groups and the imidazolidinone ring, which confer specific chemical and biological properties not found in similar compounds .

Properties

Molecular Formula

C22H25N3O6

Molecular Weight

427.4 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-3-[1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]propanamide

InChI

InChI=1S/C22H25N3O6/c1-29-15-6-4-14(5-7-15)13-25-21(27)18(24-22(25)28)10-11-20(26)23-17-9-8-16(30-2)12-19(17)31-3/h4-9,12,18H,10-11,13H2,1-3H3,(H,23,26)(H,24,28)

InChI Key

VBYYLMBVPLLPPK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C(NC2=O)CCC(=O)NC3=C(C=C(C=C3)OC)OC

Origin of Product

United States

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